molecular formula C18H19N3O B270615 N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

Cat. No. B270615
M. Wt: 293.4 g/mol
InChI Key: NZKCXMWIMKNIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is a selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. The AMPA receptor mediates fast excitatory neurotransmission in the central nervous system. N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide binds to the GluA2 subunit of the AMPA receptor and blocks the receptor's ion channel, thereby inhibiting the flow of ions into the neuron. This results in a decrease in excitatory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects:
N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In animal models of epilepsy, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to reduce the frequency and severity of seizures. It has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of neuronal damage. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise targeting of this receptor subtype. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide. One area of interest is the development of more potent analogs of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide that may be more effective in certain therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide in stroke and neurodegenerative diseases. Finally, there is potential for the development of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide-based therapies for addiction and depression, although further research is needed to fully explore this potential.

Synthesis Methods

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide can be synthesized using a multi-step process starting with the reaction of 2-phenylethylamine with 2-bromoacetophenone to yield 2-(2-phenylethyl)-1-phenylethanone. This intermediate is then reacted with 1,2-diaminopropane to form N-[2-(2-phenyl-1-phenylethyl)ethyl]propane-1,3-diamine. The final step involves the reaction of this intermediate with benzoyl chloride to yield N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide.

Scientific Research Applications

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been studied for its potential neuroprotective effects in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

properties

Product Name

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[2-(2-phenyl-4,5-dihydroimidazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H19N3O/c22-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17(21)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22)

InChI Key

NZKCXMWIMKNIKR-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.